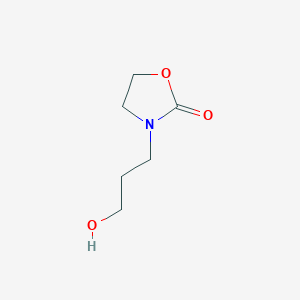

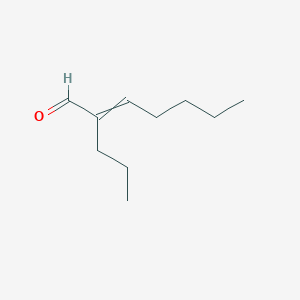

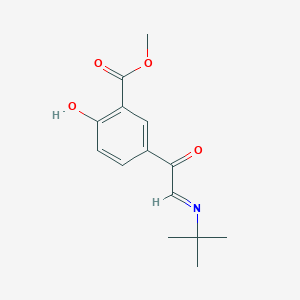

![molecular formula C13H8ClNO4S B125196 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid CAS No. 156629-59-3](/img/structure/B125196.png)

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid

説明

科学的研究の応用

Molecular Structure and Spectroscopic Analysis

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid has been studied for its molecular structure and spectroscopic properties. Kumar et al. (2014) synthesized a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, and analyzed its structure using IR, single-crystal X-ray diffraction, and various computational methods. The study provided insights into the vibrational wavenumbers, first hyperpolarizability, and infrared intensities, along with HOMO and LUMO analysis for charge transfer within the molecule. This research highlights the potential of such compounds in materials science, particularly in the development of materials with specific optical and electronic properties (Kumar et al., 2014).

Reactivity and Synthetic Applications

Research by Bielak and Biliński (1990) explored the reactivity of related thiosemicarbazide derivatives with chloroacetone and omega-bromoacetophenone, providing valuable data on the synthesis and properties of novel compounds derived from 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid. These studies contribute to the understanding of the chemical behavior of such compounds and their potential applications in synthetic organic chemistry (Bielak & Biliński, 1990).

Building Blocks in Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, has been identified as a versatile building block in heterocyclic synthesis. Křupková et al. (2013) demonstrated its utility in the preparation of substituted nitrogenous heterocycles, indicating the potential of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid in facilitating the synthesis of diverse heterocyclic structures with pharmaceutical relevance (Křupková et al., 2013).

Environmental Applications

Sharma, Mukhopadhyay, and Murthy (2010) investigated the degradation of 4-chlorophenol, a structurally related compound, using advanced oxidation processes. This research points towards the potential environmental applications of 4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid, particularly in the degradation and mineralization of persistent organic pollutants in wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2010).

特性

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4S/c14-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJBPPSCOPYQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351656 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid | |

CAS RN |

156629-59-3 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

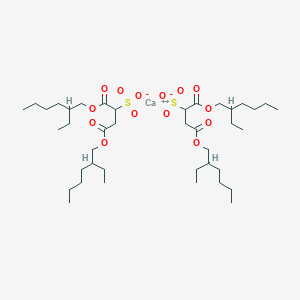

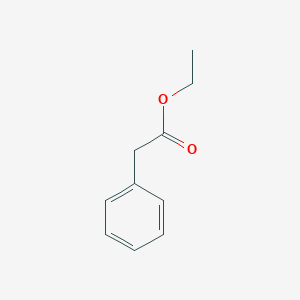

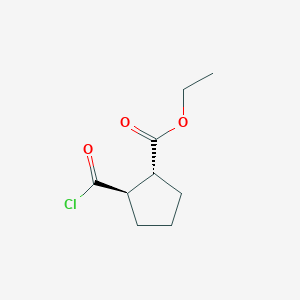

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)